5,7-Hexadecadiynoic acid
CAS No.: 28393-01-3
Cat. No.: VC3862794
Molecular Formula: C16H24O2
Molecular Weight: 248.36 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 28393-01-3 | 
|---|---|
| Molecular Formula | C16H24O2 | 
| Molecular Weight | 248.36 g/mol | 
| IUPAC Name | hexadeca-5,7-diynoic acid | 
| Standard InChI | InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-8,13-15H2,1H3,(H,17,18) | 
| Standard InChI Key | RPTNONNBJKKVEV-UHFFFAOYSA-N | 
| SMILES | CCCCCCCCC#CC#CCCCC(=O)O | 
| Canonical SMILES | CCCCCCCCC#CC#CCCCC(=O)O | 
Introduction
Structural and Nomenclature Considerations
5,7-Hexadecadiynoic acid belongs to the class of acetylenic fatty acids, distinguished by the presence of carbon-carbon triple bonds. Its systematic IUPAC name is hexadeca-5,7-diynoic acid, with a molecular formula of C₁₆H₂₄O₂ and a molecular weight of 248.36 g/mol. The compound’s structure comprises a 16-carbon chain with triple bonds between carbons 5–6 and 7–8, terminating in a carboxylic acid group. This configuration imparts significant rigidity to the hydrocarbon chain, influencing its chemical reactivity and interactions with biological membranes .
Synthetic Methodologies
General Approaches to Acetylenic Fatty Acid Synthesis
The synthesis of acetylenic fatty acids typically involves alkyne coupling reactions. For example, (5Z,9Z)-5,9-hexadecadienoic acid—a structurally analogous dienoic acid—was synthesized in four steps using acetylide coupling and Wittig olefination . Adapting this methodology, 5,7-hexadecadiynoic acid could theoretically be synthesized via the following route:
- 
Alkyne Formation: Coupling of terminal alkynes (e.g., 1-pentyne) with bromoalkanes under basic conditions to introduce the first triple bond.
 - 
Lindlar Hydrogenation: Partial hydrogenation to control stereochemistry, though this step may be omitted for diynoic acids.
 - 
Wittig Reaction: Olefination with a phosphonium ylide to extend the carbon chain and introduce the second triple bond.
 - 
Oxidation: Conversion of terminal alkyne groups to carboxylic acids using oxidative agents like potassium permanganate .
 
Table 1: Hypothetical Synthesis Steps for 5,7-Hexadecadiynoic Acid
| Step | Reaction Type | Reagents/Conditions | Intermediate Product | 
|---|---|---|---|
| 1 | Alkyne Coupling | 1-Pentyne, n-BuLi, THF/HMPA | 5-Heptyn-1-ol | 
| 2 | Bromination | PBr₃, Ether | 1-Bromo-5-heptyne | 
| 3 | Second Alkyne Coupling | 1-Octyne, n-BuLi, THF/HMPA | 5,7-Hexadecadiyn-1-ol | 
| 4 | Oxidation | KMnO₄, H₂O/NaOH | 5,7-Hexadecadiynoic Acid | 
Physicochemical Properties
Spectral Characterization
While direct spectral data for 5,7-hexadecadiynoic acid are unavailable, related acetylenic acids exhibit distinct IR and NMR profiles:
- 
IR Spectroscopy: Stretching vibrations for triple bonds (C≡C) appear at ~2100–2260 cm⁻¹, while carboxylic acid O-H stretches are observed at ~2500–3300 cm⁻¹ .
 - 
¹H NMR: Terminal alkynes resonate at δ 1.9–2.1 ppm (triplet), and carboxylic acid protons appear as broad signals near δ 12 ppm .
 
Table 2: Predicted Spectral Data for 5,7-Hexadecadiynoic Acid
Biological Activity and Applications
Enzyme Inhibition
(5Z,9Z)-5,9-Hexadecadienoic acid inhibits human topoisomerase I at 800 μM, a property attributed to its cis double bonds . By analogy, 5,7-hexadecadiynoic acid’s triple bonds could enhance binding affinity to enzymatic active sites, though steric effects might reduce efficacy.
Table 3: Comparative Bioactivity of Analogous Fatty Acids
| Compound | Antimicrobial Activity (MIC) | Topoisomerase I Inhibition | 
|---|---|---|
| (5Z,9Z)-5,9-Hexadecadienoic Acid | 80 μM (S. aureus) | 800 μM (Complete) | 
| 5,9-Hexadecadiynoic Acid | Inactive | >1000 μM (No Inhibition) | 
| Palmitic Acid (C16:0) | Inactive | >1000 μM (No Inhibition) | 
Challenges and Future Directions
- 
Synthetic Optimization: Current methods for diynoic acids yield mixtures of stereoisomers. Enantioselective synthesis protocols are needed to produce 5,7-hexadecadiynoic acid in high purity .
 - 
Biological Testing: No studies have directly assessed this compound’s activity. In vitro assays against bacterial strains and human enzymes are critical next steps.
 - 
Biophysical Studies: Molecular dynamics simulations could clarify its interactions with lipid bilayers and proteins .
 
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume